![molecular formula C25H20O3 B3839629 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
Overview
Description
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione, also known as MI-401, is a synthetic compound that belongs to the class of indene-1,3-dione derivatives. MI-401 has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Scientific Research Applications
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has been found to have potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione works by inhibiting the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione can activate p53 and induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione works by inhibiting the activity of MDM2, which is an E3 ubiquitin ligase that targets p53 for degradation. MDM2 binds to p53 and promotes its degradation by ubiquitination. 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione binds to the MDM2-p53 complex and disrupts the interaction between MDM2 and p53, thereby preventing p53 degradation. This leads to the accumulation of p53 in the cell, which activates the p53 signaling pathway and induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has been shown to have potent antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It has been shown to have potent antitumor activity in vitro and in vivo, making it a useful tool for studying the p53 signaling pathway and its role in cancer. 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione also has low toxicity in normal cells, which makes it a safer alternative to other MDM2 inhibitors. However, 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has some limitations for lab experiments. It is a synthetic compound that requires multi-step synthesis, which can be time-consuming and expensive. In addition, 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer. However, there are several future directions that could be explored to further improve its therapeutic potential. One direction is to develop more efficient synthesis methods for 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione, which could reduce the cost and time required for its production. Another direction is to investigate the use of 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its antitumor activity. Finally, future studies could focus on identifying biomarkers that can predict the response to 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione treatment in cancer patients.
properties
IUPAC Name |
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O3/c1-16-9-5-6-12-18(16)22(26)15-21(17-10-3-2-4-11-17)23-24(27)19-13-7-8-14-20(19)25(23)28/h2-14,21,23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBATVKOAGGRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
methanone](/img/structure/B3839568.png)
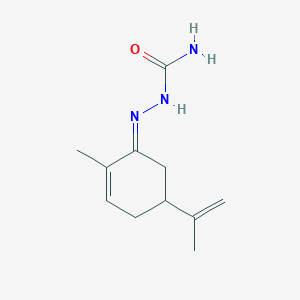
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
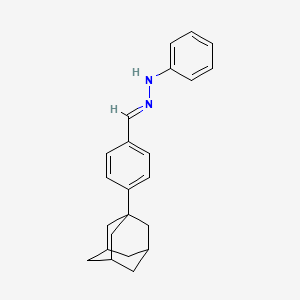
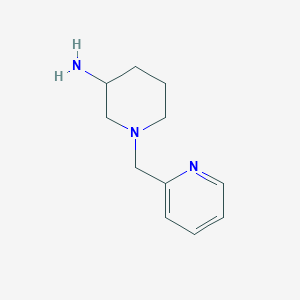
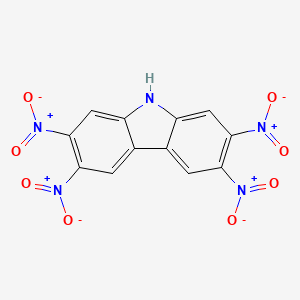
![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)
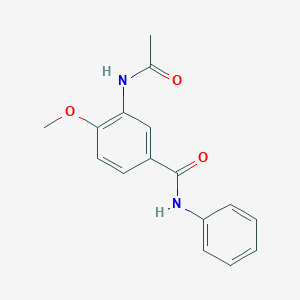
![3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3839622.png)
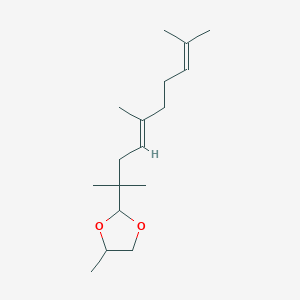
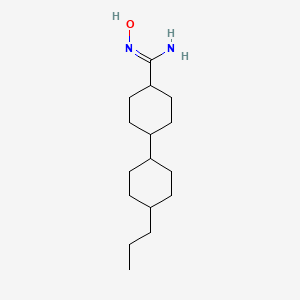
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)